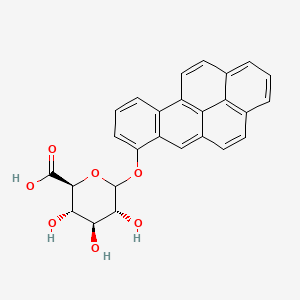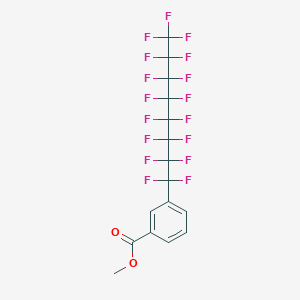
Methyl 3-(heptadecafluorooctyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(heptadecafluorooctyl)benzoate: is an organic compound belonging to the ester family. It is characterized by the presence of a benzoate group attached to a methyl group and a heptadecafluorooctyl chain. This compound is notable for its unique chemical properties, particularly its hydrophobicity and stability, which make it useful in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(heptadecafluorooctyl)benzoate typically involves the esterification of 3-(heptadecafluorooctyl)benzoic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and controlled reaction environments ensures the production of a high-quality product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Methyl 3-(heptadecafluorooctyl)benzoate can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol, resulting in the formation of 3-(heptadecafluorooctyl)benzyl alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2).
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: 3-(heptadecafluorooctyl)benzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(heptadecafluorooctyl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its potential use in drug delivery systems due to its hydrophobic nature and stability.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals, coatings, and surface treatments due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Methyl 3-(heptadecafluorooctyl)benzoate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity.
Pathways Involved: It may affect metabolic pathways involving ester hydrolysis and oxidation-reduction reactions, leading to the formation of active metabolites.
Vergleich Mit ähnlichen Verbindungen
Methyl benzoate: A simpler ester with similar chemical properties but lacking the heptadecafluorooctyl chain.
Ethyl 3-(heptadecafluorooctyl)benzoate: An ester with an ethyl group instead of a methyl group, exhibiting similar reactivity but different physical properties.
3-(heptadecafluorooctyl)benzoic acid: The parent acid of Methyl 3-(heptadecafluorooctyl)benzoate, used in similar applications but with different reactivity.
Uniqueness: this compound is unique due to its long fluorinated chain, which imparts exceptional hydrophobicity and chemical stability. This makes it particularly valuable in applications requiring water-resistant and chemically inert materials.
Eigenschaften
CAS-Nummer |
80791-11-3 |
|---|---|
Molekularformel |
C16H7F17O2 |
Molekulargewicht |
554.20 g/mol |
IUPAC-Name |
methyl 3-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)benzoate |
InChI |
InChI=1S/C16H7F17O2/c1-35-8(34)6-3-2-4-7(5-6)9(17,18)10(19,20)11(21,22)12(23,24)13(25,26)14(27,28)15(29,30)16(31,32)33/h2-5H,1H3 |
InChI-Schlüssel |
CCESBRAIMMCXET-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=CC=C1)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Diethyl [5-(trimethylsilyl)-2H-1,2,3-triazol-4-yl]phosphonate](/img/structure/B14410291.png)
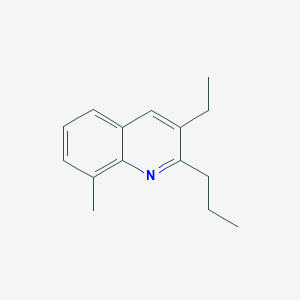
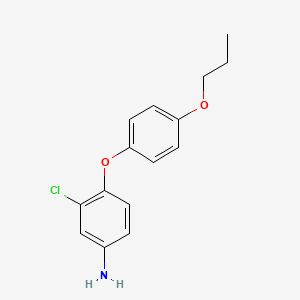

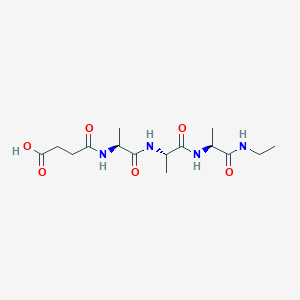

![3-Azabicyclo[3.1.0]hexane, 1-(3-bromo-4-methoxyphenyl)-](/img/structure/B14410341.png)
![6-[3-Methyl-4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14410345.png)
![4-Methylidene-1-oxaspiro[2.11]tetradecane](/img/structure/B14410351.png)
![dimethyl 2-[(E)-dodec-1-enyl]butanedioate](/img/structure/B14410352.png)
